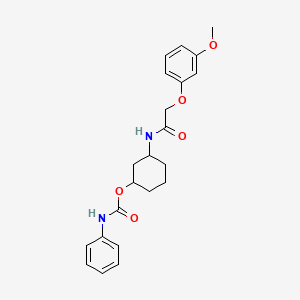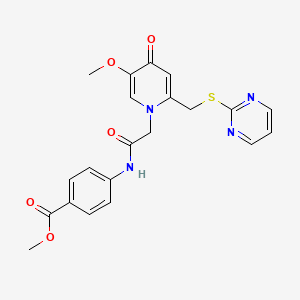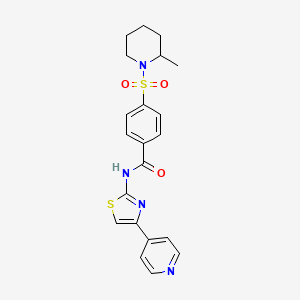
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, also known as MPSPB, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been synthesized via a multi-step process and has shown promising results in various research applications.
作用機序
The mechanism of action of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. Specifically, 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has been shown to inhibit the activity of certain kinases and phosphatases, which play a key role in these processes.
Biochemical and Physiological Effects:
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects, depending on the research application. In studies of its anticancer activity, 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit the formation of new blood vessels that supply nutrients to tumors. In studies of its anti-inflammatory activity, 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has been shown to reduce the production of inflammatory cytokines and chemokines, as well as reduce the infiltration of immune cells into inflamed tissues. In studies of its neuroprotective activity, 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has been shown to reduce oxidative stress and inflammation in the brain, as well as promote the survival of neurons.
実験室実験の利点と制限
One of the main advantages of using 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide in lab experiments is its high potency and specificity. 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has been shown to have a high affinity for its target enzymes and signaling pathways, which allows for precise modulation of these processes. Additionally, 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent. One of the main limitations of using 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide. One area of interest is the development of more efficient synthesis methods for 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, which could improve its availability for research and potential therapeutic use. Another area of interest is the identification of new research applications for 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, such as its potential use in the treatment of other diseases beyond cancer, inflammation, and neurodegeneration. Additionally, further research is needed to fully understand the mechanism of action of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide and its potential side effects, which could inform its further development as a therapeutic agent.
合成法
The synthesis of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide involves a multi-step process that starts with the reaction of 4-(pyridin-4-yl)thiazol-2-amine with p-toluenesulfonyl chloride to form 4-(pyridin-4-yl)thiazol-2-yl-p-toluenesulfonamide. This intermediate is then reacted with 2-methylpiperidine to yield 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide. The final product is obtained after purification through column chromatography.
科学的研究の応用
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in various animal models. 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from damage in various animal models of neurodegenerative diseases.
特性
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-15-4-2-3-13-25(15)30(27,28)18-7-5-17(6-8-18)20(26)24-21-23-19(14-29-21)16-9-11-22-12-10-16/h5-12,14-15H,2-4,13H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEWMYMKHYZZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


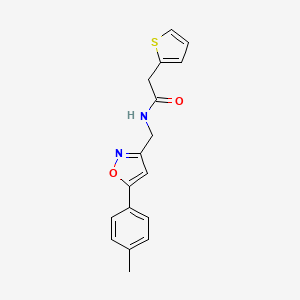
![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-6-carboxamide](/img/structure/B2855259.png)
![3-Amino-4,6-dimethyl-7-oxo-6,7-dihydrothieno[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B2855262.png)

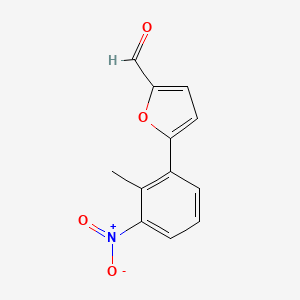
![3-(Difluoromethyl)-2-fluoro-N-[(4-prop-2-enoyl-1,4-oxazepan-2-yl)methyl]benzamide](/img/structure/B2855269.png)
![3-Benzyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2855270.png)
![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2855271.png)
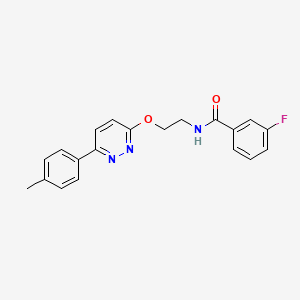
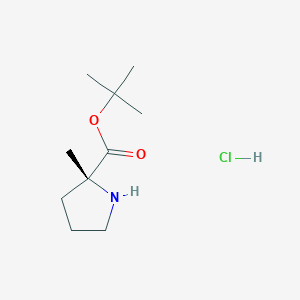
![1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855274.png)
